molecular formula C23H30N4O2 B10938804 1-butyl-6-cyclopropyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938804
M. Wt: 394.5 g/mol
InChI Key: WGJREANUKVBAEL-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the butyl, cyclopropyl, and furyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.

    Alkylation reactions: to introduce the butyl and cyclopropyl groups.

    Furyl group incorporation: through various coupling reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the furyl group to a tetrahydrofuran derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Biological Research: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure but differ in the substituents, affecting their chemical properties and applications.

    Furyl-containing compounds: Compounds with furyl groups may have similar reactivity and applications but differ in their overall structure and function.

The uniqueness of 1-BUTYL-6-CYCLOPROPYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[4-(furan-2-yl)butan-2-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H30N4O2/c1-4-5-12-27-22-21(16(3)26-27)19(14-20(25-22)17-9-10-17)23(28)24-15(2)8-11-18-7-6-13-29-18/h6-7,13-15,17H,4-5,8-12H2,1-3H3,(H,24,28)

InChI Key

WGJREANUKVBAEL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC(C)CCC4=CC=CO4

Origin of Product

United States

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